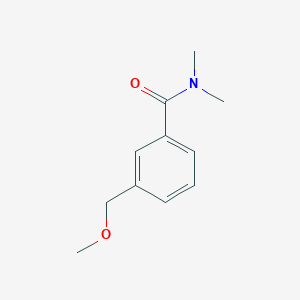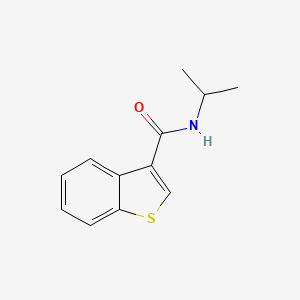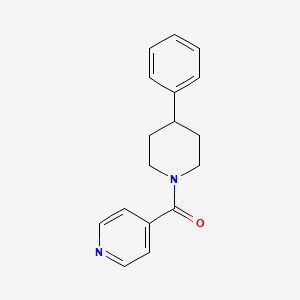
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide, also known as CCPA, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential use in the treatment of various medical conditions, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which results in a reduction in cellular excitability and a decrease in the release of neurotransmitters and hormones. This mechanism of action is responsible for the cardioprotective and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its high selectivity for the adenosine A1 receptor, which allows for targeted activation of this receptor without affecting other receptors in the body. This makes this compound a useful tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are a number of future directions for research on 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide. One area of interest is the potential use of this compound in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound as a tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes.
合成法
The synthesis of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide involves the reaction between 5-chloro-2-hydroxybenzoyl chloride and N-cyclopentyl-N-methylglycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high purity and yield.
科学的研究の応用
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have cardioprotective effects by reducing myocardial ischemia and reperfusion injury. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-15(10-4-2-3-5-10)13(17)11-8-9(14)6-7-12(11)16/h6-8,10,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUUSVNNPVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

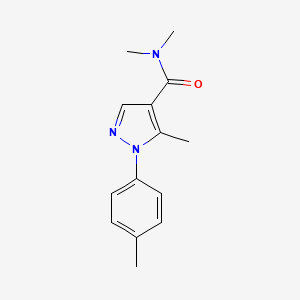
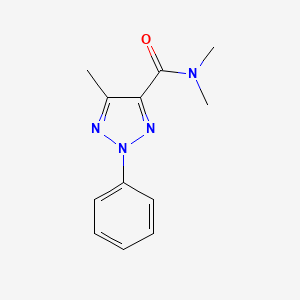
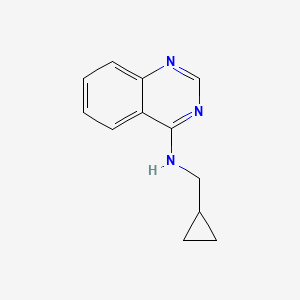
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)

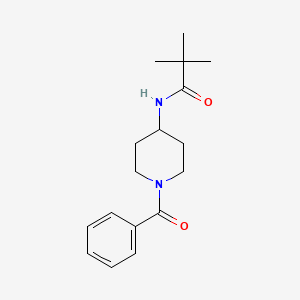
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
